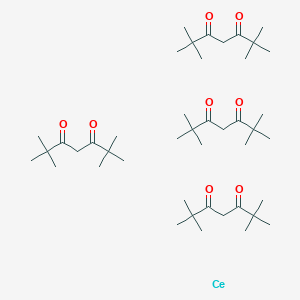

cerium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione)

Description

Cerium;2,2,6,6-tetramethylheptane-3,5-dione, often abbreviated as Ce(TMHD)₄ or Ce(dpm)₄, is a cerium(IV) complex with the β-diketonate ligand 2,2,6,6-tetramethylheptane-3,5-dione (TMHD). Its molecular formula is C₄₄H₈₀CeO₈, with an average molecular mass of 877.232 g/mol and a monoisotopic mass of 876.490758 g/mol . The ligand TMHD features bulky tert-butyl substituents, which confer high thermal stability and volatility, making the complex suitable for applications such as chemical vapor deposition (CVD) and catalysis. Ce(TMHD)₄ is commercially available in high-purity grades (99.9%–99.999%) for specialized industrial and research uses .

Properties

CAS No. |

18960-54-8 |

|---|---|

Molecular Formula |

C44H80CeO8 |

Molecular Weight |

877.2 g/mol |

IUPAC Name |

cerium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione) |

InChI |

InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; |

InChI Key |

JPCVCRISNDSDBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce] |

Origin of Product |

United States |

Preparation Methods

Ligand Exchange Reaction

The conventional synthesis of Ce(TMHD)₄ employs ligand exchange reactions between cerium precursors and 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) is dissolved in nitric acid (1.4 M), followed by dropwise addition of TMHD dissolved in methanol-water mixtures. Ammonium hydroxide (2 M) is introduced to maintain a pH of 6, facilitating ligand substitution and precipitation of the intermediate Ce(TMHD)₃ complex. The product is extracted using hexanes, filtered, and recrystallized from ethanol-hexane mixtures to yield red crystalline Ce(TMHD)₄.

Key Parameters

Oxidation of Cerium(III) Precursors

Industrial-scale production often starts with Ce³⁺ salts due to their commercial availability. The patent US4511515A details a method where Ce(NO₃)₃·6H₂O is reacted with TMHD in nitric acid, followed by oxidative stirring under O₂ for 24 hours. The addition of ethanol as an antisolvent induces crystallization, achieving yields of 68–72%. Challenges include residual Ce³⁺ contamination, which reduces thermal stability. Purification via sublimation (150°C, 10⁻³ Torr) removes volatile impurities, yielding >99% pure Ce(TMHD)₄.

Advanced Synthesis Techniques

Heteroleptic Precursor Approach

Recent studies explore heteroleptic complexes to enhance Ce(TMHD)₄’s volatility and lower melting points. A 2024 PMC study synthesized a Ce(III) complex with three TMHD⁻ ligands and one N-methylethylenediamine (MEDA) neutral ligand. This approach reduces melting points from 275°C (Ce(TMHD)₄) to 142°C while maintaining thermal stability up to 200°C. The heteroleptic structure, confirmed by X-ray diffraction, adopts a monoclinic crystal system (space group P2₁/c) with Ce–O and Ce–N bond lengths of 2.427 Å and 2.689 Å, respectively.

Table 1: Structural Comparison of Homoleptic vs. Heteroleptic Complexes

| Property | Ce(TMHD)₄ | Ce(TMHD)₃(MEDA) |

|---|---|---|

| Melting Point (°C) | 275–280 | 142–145 |

| Ce–O Bond Length (Å) | 2.472 | 2.427 |

| Thermal Decomposition | 200°C | 220°C |

| Volatility (Torr, 150°C) | 0.01 | 0.05 |

Industrial-Scale Production

Industrial methods optimize solvent recovery and reaction kinetics. A typical batch process uses:

-

Reactor Setup : 500 L jacketed glass-lined steel reactor with mechanical stirring (500 rpm).

-

Feedstock Ratios : Ce(NO₃)₃·6H₂O : TMHD molar ratio of 1:4.2 to account for ligand losses.

-

Oxidation Control : Sparging O₂ at 0.5 L/min to ensure stoichiometric Ce⁴⁺ formation.

-

Purification : Multistage distillation under reduced pressure (10⁻² Torr) to isolate Ce(TMHD)₄.

Yield Optimization

-

Temperature : 25–30°C during ligand exchange prevents side reactions.

-

Solvent Ratio : Hexane:ethanol (3:1 v/v) maximizes crystallization efficiency.

Challenges and Optimization Strategies

Incomplete Oxidation

Residual Ce³⁺ in final products reduces CVD performance. Strategies include:

Chemical Reactions Analysis

Types of Reactions

Cerium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cerium oxide.

Reduction: It can be reduced under specific conditions to yield lower oxidation state cerium compounds.

Substitution: The ligand can be substituted with other β-diketonates or similar ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as hydrogen gas or metal hydrides for reduction . Substitution reactions often require the presence of other β-diketonates or similar ligands in a suitable solvent .

Major Products Formed

The major products formed from these reactions include cerium oxide, lower oxidation state cerium compounds, and various substituted β-diketonate complexes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄₄H₈₀CeO₈

- Molecular Weight : 873.20 g/mol

- Appearance : Red to brown powder

- Melting Point : 275-280°C

- Boiling Point : 295°C

The compound serves as a bidentate ligand, forming stable complexes with lanthanide ions. Its structure facilitates its use in various chemical reactions and applications.

Catalysis

Cerium;2,2,6,6-tetramethylheptane-3,5-dione is utilized in the synthesis of cerium oxide-based materials through methods such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). These processes are essential for producing catalysts used in automotive and industrial applications. The redox properties of cerium compounds enable them to act as effective catalysts in oxidation-reduction reactions .

Biological Imaging

Research has explored the use of derivatives of this compound for biological imaging applications. The cerium oxide nanoparticles derived from Ce(TMHD)₄ exhibit potential as contrast agents due to their unique optical properties. Studies suggest that these nanoparticles can enhance imaging techniques such as MRI and CT scans.

Medicine

Cerium oxide nanoparticles have been investigated for their antioxidant properties and potential therapeutic applications. They may play a role in mitigating oxidative stress-related diseases by scavenging free radicals. Current research focuses on their efficacy in treating conditions such as neurodegenerative diseases and cancer .

Industrial Applications

In industry, cerium compounds are integral to the production of coatings and catalysts. They are employed in the manufacturing of glass polishing agents and as additives in ceramics to improve mechanical strength and thermal stability .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used in MOCVD and ALD for synthesizing cerium oxide-based materials | Enhanced catalytic activity |

| Biological Imaging | Derivatives serve as contrast agents for imaging techniques | Improved imaging resolution |

| Medicine | Antioxidant properties explored for therapeutic uses | Potential treatment for oxidative stress-related diseases |

| Industrial Coatings | Integral in producing coatings and glass polishing agents | Enhanced durability and performance |

Case Study 1: Catalytic Properties

A study published in the Journal of Inorganic Chemistry examined the catalytic behavior of cerium-oxo clusters derived from cerium;2,2,6,6-tetramethylheptane-3,5-dione. The research demonstrated that these clusters exhibited enhanced catalytic activity compared to traditional catalysts due to their unique structural properties .

Case Study 2: Antioxidant Effects

Research conducted on cerium oxide nanoparticles showed promising results in reducing oxidative stress in cellular models. The study highlighted how these nanoparticles could protect against cellular damage caused by reactive oxygen species (ROS), indicating potential therapeutic applications .

Case Study 3: Industrial Coating Applications

An industrial application study focused on using cerium-based coatings for metal surfaces demonstrated improved corrosion resistance compared to conventional coatings. The findings indicated that incorporating cerium compounds enhanced the longevity and performance of protective coatings .

Mechanism of Action

The mechanism by which cerium;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects is primarily through its ability to form stable complexes with metals. The β-diketonate structure allows for chelation, which stabilizes the metal center and facilitates its incorporation into various materials . The compound’s volatility and thermal stability make it an ideal precursor for gas-phase deposition processes .

Comparison with Similar Compounds

Comparison with Similar β-Diketonate Complexes

Table 1: Key Properties of Selected β-Diketonate Complexes

Key Observations :

- Synthetic Simplicity : TMHD-based complexes (e.g., Co(TMHD)₂) often require fewer synthesis steps compared to morpholine-derived ligands like modp .

- Steric Effects : The tert-butyl groups in TMHD enhance steric protection, stabilizing metal centers in catalysis and preventing unwanted side reactions .

Catalytic Performance

Table 2: Catalytic Efficiency in Cross-Coupling Reactions

Key Findings :

Electronic and Steric Effects in Material Science

Table 3: Ligand Impact on Material Properties

Insights :

Ligand Versatility and Limitations

- Strengths :

- Limitations :

Biological Activity

Cerium; 2,2,6,6-tetramethylheptane-3,5-dione, also known as cerium(IV) dipivaloylmethanate (Ce(TMHD)₄), is a complex of cerium with the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and materials science.

- Molecular Formula: C₁₁H₂₀O₂

- Molecular Weight: 184.28 g/mol

- CAS Number: 1118-71-4

- Density: 0.9 g/cm³

- Boiling Point: 202.8 °C

- Melting Point: 19 °C

Biological Activity Overview

Cerium complexes have been studied for their biological activities, particularly in the context of their antioxidant properties and potential therapeutic applications. The biological activity of cerium; 2,2,6,6-tetramethylheptane-3,5-dione can be summarized as follows:

-

Antioxidant Properties:

- Cerium complexes exhibit significant antioxidant activity due to their ability to scavenge free radicals. This property is particularly relevant in the prevention of oxidative stress-related diseases.

-

Antimicrobial Activity:

- Studies have shown that cerium complexes possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.

-

Anti-inflammatory Effects:

- Research indicates that cerium compounds can modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

-

Cytotoxicity Against Cancer Cells:

- Some studies report that cerium complexes demonstrate cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.

Antioxidant Activity

A study published in Biomaterials demonstrated that Ce(TMHD)₄ can effectively reduce oxidative stress markers in vitro. The compound was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cellular models exposed to oxidative stressors .

Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various cerium complexes, Ce(TMHD)₄ exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both bacterial strains .

Anti-inflammatory Mechanisms

Research published in Pharmaceutical Sciences highlighted the anti-inflammatory potential of cerium complexes. In animal models of inflammation, Ce(TMHD)₄ was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of Ce(TMHD)₄ on various cancer cell lines revealed IC50 values ranging from 10 µM to 25 µM depending on the cell type. The study concluded that the compound induces apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methods are used to prepare cerium-TMHD complexes, and how are they characterized?

Cerium-TMHD complexes, such as tetrakis(TMHD)cerium(IV), are synthesized via ligand exchange reactions between cerium precursors (e.g., CeCl₃ or Ce(NO₃)₃) and TMHD under anhydrous conditions. The reaction typically occurs in non-polar solvents like toluene, followed by purification via sublimation or recrystallization. Characterization employs X-ray diffraction (XRD) for structural elucidation and thermogravimetric analysis (TGA) to assess thermal stability. For example, Ce(TMHD)₄ crystallizes in a monoclinic system with distinct Ce–O bond lengths (~2.35 Å) and exhibits thermal decomposition onset at ~200°C .

Q. What analytical techniques are critical for verifying the purity and structure of TMHD ligands and their cerium complexes?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm ligand integrity (e.g., ¹H NMR peaks at δ 1.2 ppm for methyl groups in TMHD) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies β-diketonate coordination via shifts in C=O stretching frequencies (from ~1700 cm⁻¹ in free TMHD to ~1530 cm⁻¹ in Ce(TMHD)₄) .

- Mass Spectrometry (MS) : Laser photoionization studies reveal fragmentation patterns of Ln(TMHD)₃ complexes, showing dominant Ce⁺ ions at 355 nm excitation .

Q. How does TMHD function as a ligand in catalytic systems involving cerium?

TMHD acts as a sterically hindered β-diketonate ligand, stabilizing cerium in high oxidation states (e.g., Ce³⁺ or Ce⁴⁺) and enhancing solubility in organic solvents. In Ullmann-type C–O coupling reactions, TMHD accelerates Cu-catalyzed aryl ether formation by reducing reaction temperatures (from >120°C to ~80°C) and improving catalytic turnover via ligand-metal cooperativity. This is attributed to TMHD's ability to modulate copper redox states and stabilize reactive intermediates .

Advanced Research Questions

Q. What mechanistic insights explain TMHD's role in accelerating copper-catalyzed reactions?

TMHD facilitates electron transfer between Cu(I) and Cu(III) intermediates, as shown in Ullmann ether synthesis. Kinetic studies suggest TMHD lowers the activation energy for oxidative addition of aryl halides to Cu(I) by stabilizing the Cu(III)-aryl intermediate. Isotopic labeling and DFT calculations further reveal that TMHD's bulky tert-butyl groups prevent catalyst deactivation via aggregation, enabling efficient reductive elimination .

Q. How do thermal decomposition pathways of Ce(TMHD)₄ influence its utility in thin-film deposition?

Ce(TMHD)₄ undergoes a two-step decomposition: ligand loss (200–300°C) followed by cerium oxide formation (>400°C). Controlled pyrolysis in chemical vapor deposition (CVD) yields stoichiometric CeO₂ films. However, oxygen partial pressure must be optimized to avoid carbon contamination, as residual TMHD fragments can incorporate into films. In situ mass spectrometry and TGA-MS are critical for mapping decomposition kinetics .

Q. What contradictions exist in reported catalytic efficiencies of cerium-TMHD complexes across different studies?

Discrepancies arise from solvent effects and ligand lability. For example, Ce(TMHD)₃ shows high activity in supercritical CO₂ for Pt-Ce co-deposition but poor stability in polar solvents like N-methylpyrrolidone (NMP). Contrasting results in aerobic oxidations (e.g., hydroperoxysilylation) highlight the sensitivity of Ce³⁺/Ce⁴⁺ redox couples to solvent polarity and coordinating counterions .

Q. How can researchers design experiments to optimize Ce-TMHD complexes for photocatalytic applications?

Experimental design should focus on:

- Ligand Modification : Introducing electron-withdrawing groups on TMHD to enhance Ce⁴⁺ stability.

- Solvent Screening : Testing non-coordinating solvents (e.g., hexane) to minimize ligand displacement.

- In Situ Spectroscopy : Using UV-vis and X-ray absorption spectroscopy (XAS) to monitor Ce oxidation states during photoreactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.